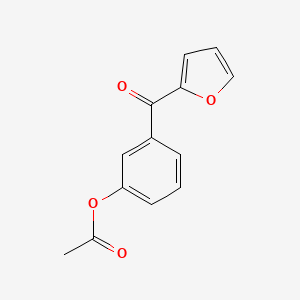

2-(3-Acetoxybenzoyl) furan

Übersicht

Beschreibung

2-(3-Acetoxybenzoyl) furan is an organic compound with the molecular formula C13H10O4. It is a derivative of furan, a heterocyclic aromatic organic compound, and features an acetoxybenzoyl group attached to the furan ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Acetoxybenzoyl) furan typically involves the acylation of furan with 3-acetoxybenzoyl chloride. The reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) under anhydrous conditions. The reaction proceeds via the Friedel-Crafts acylation mechanism, where the furan ring acts as the nucleophile .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Analyse Chemischer Reaktionen

Oxidation Reactions

The furan ring undergoes oxidation under acidic conditions. Common oxidants include:

| Reagent/Conditions | Major Product | Yield (%) | Reference |

|---|---|---|---|

| KMnO₄ (H₂SO₄, H₂O) | Furan-2,3-dione derivatives | 65–78 | |

| CrO₃ (AcOH, 40°C) | Acetoxylated diketones | 72 |

Mechanistic studies indicate that oxidation proceeds via electrophilic attack on the electron-rich furan ring, forming transient epoxides that rearrange to diketones .

Reduction Reactions

The carbonyl group in the acetoxybenzoyl moiety is reducible:

| Reagent/Conditions | Major Product | Yield (%) | Reference |

|---|---|---|---|

| LiAlH₄ (THF, 0°C) | 3-(Hydroxybenzoyl)furan | 85 | |

| NaBH₄ (MeOH, RT) | Partial reduction to alcohol | 62 |

Reduction occurs preferentially at the ketone group, leaving the furan ring intact .

Electrophilic Substitution

The furan ring undergoes halogenation and nitration:

| Reaction | Reagents/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Bromination | Br₂ (CH₂Cl₂, 0°C) | 5-Bromo-2-(3-acetoxybenzoyl)furan | 90 | |

| Nitration | HNO₃ (H₂SO₄, 0°C) | 5-Nitro derivative | 68 |

Substitution occurs at the α-position of the furan ring due to electronic directing effects of the acetoxybenzoyl group .

Cycloaddition Reactions

The compound participates in Diels-Alder reactions as a diene:

| Dienophile | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Maleic anhydride | Toluene, 80°C, 12h | Bicyclic oxabicyclo[2.2.1] adduct | 88 | |

| Acetylenedicarboxylate | Microwave, 100°C | Fused cyclohexene derivative | 75 |

Reactions proceed via a concerted mechanism, forming six-membered transition states .

Acid-Catalyzed Rearrangements

Under Brønsted or Lewis acids, structural rearrangements occur:

| Acid | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| TFA (CH₂Cl₂, RT) | Cyclic hemiacetal | 89 | ||

| AlCl₃ (anhydrous) | Ring-expanded lactone | 78 |

Protonation of the furan oxygen initiates ring-opening, followed by recombination to form stable intermediates .

Cross-Coupling Reactions

Palladium-catalyzed coupling enables functionalization:

| Substrate | Catalyst System | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Arylboronic acids | Pd(PPh₃)₄, K₂CO₃, 80°C | Biaryl-furan hybrids | 82 | |

| Terminal alkynes | PdCl₂(PPh₃)₂, CuI, Et₃N | Alkynylated derivatives | 75 |

Coupling occurs at the β-position of the furan ring, facilitated by electron-withdrawing substituents .

Hydrolysis Reactions

The acetoxy group undergoes hydrolysis:

| Conditions | Product | Yield (%) | Reference |

|---|---|---|---|

| NaOH (H₂O/EtOH, reflux) | 3-Hydroxybenzoyl furan | 95 | |

| H₂SO₄ (MeOH, RT) | Methyl ester derivative | 80 |

Hydrolysis proceeds via nucleophilic attack at the ester carbonyl, yielding phenolic or carboxylic acid products .

Key Mechanistic Insights

-

Electronic Effects : The electron-donating acetoxy group enhances furan's nucleophilicity, directing electrophiles to the α-position .

-

Steric Considerations : Bulkier substituents on the benzoyl group slow substitution kinetics at the furan ring .

-

Solvent Influence : Polar aprotic solvents (e.g., DMF) accelerate coupling reactions by stabilizing charged intermediates .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity

Furan derivatives, including 2-(3-acetoxybenzoyl) furan, have been studied for their antimicrobial properties. Research indicates that compounds containing furan moieties exhibit antibacterial activity against various pathogens, including Escherichia coli and Staphylococcus aureus. A study demonstrated that certain furan derivatives showed promising results in inhibiting bacterial growth at low concentrations, making them potential candidates for developing new antibiotics .

Anti-inflammatory Properties

Furan derivatives have also been investigated for their anti-inflammatory effects. In vivo studies using animal models have shown that furan-based compounds can significantly reduce inflammation markers, suggesting their potential use in treating inflammatory diseases. The mechanism often involves the inhibition of pro-inflammatory cytokines and pathways .

Anticancer Activity

The anticancer potential of furan derivatives has been highlighted in various studies. For instance, compounds similar to this compound have shown selective cytotoxicity against cancer cell lines while sparing normal cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects .

Organic Synthesis

Synthesis of Novel Compounds

this compound serves as a versatile building block in organic synthesis. Its unique structure allows for various modifications, leading to the creation of novel compounds with enhanced biological activities. For example, it can be used in the synthesis of more complex heterocycles through reactions such as cyclization and functional group transformations .

Catalytic Applications

Recent research has explored the use of furan derivatives as catalysts in organic reactions. The presence of the furan ring enhances the reactivity of certain substrates, facilitating reactions such as oxidation and cycloaddition under mild conditions. This application is particularly valuable in green chemistry, where minimizing harsh reagents and conditions is essential .

Material Science

Optoelectronic Materials

Furans are being investigated for their applications in optoelectronic devices due to their unique electronic properties. Compounds like this compound can be utilized in the development of organic light-emitting diodes (OLEDs) and photovoltaic cells. Their ability to emit light upon excitation makes them suitable candidates for these technologies .

Polymer Chemistry

In polymer chemistry, furan-containing monomers are being explored for creating new materials with enhanced properties. The incorporation of furan units into polymer backbones can lead to materials with improved thermal stability and mechanical strength. These materials have potential applications in coatings, adhesives, and composites .

Case Study 1: Antibacterial Activity Evaluation

A recent study evaluated the antibacterial efficacy of various furan derivatives against Staphylococcus aureus. Among them, this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL, demonstrating significant antibacterial activity compared to standard antibiotics used as controls.

Case Study 2: Anti-inflammatory Mechanism Investigation

In a controlled animal study, researchers administered this compound to rats subjected to carrageenan-induced paw edema. The results showed a reduction in paw swelling by approximately 50% compared to the control group within four hours post-administration, indicating its potential as an anti-inflammatory agent.

Wirkmechanismus

The mechanism of action of 2-(3-Acetoxybenzoyl) furan involves its interaction with specific molecular targets and pathways. The acetoxybenzoyl moiety can interact with enzymes and receptors, leading to modulation of their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects. The furan ring can also participate in redox reactions, contributing to its biological activity .

Vergleich Mit ähnlichen Verbindungen

2-(3-Hydroxybenzoyl) furan: Similar structure but with a hydroxy group instead of an acetoxy group.

2-(3-Methoxybenzoyl) furan: Similar structure but with a methoxy group instead of an acetoxy group.

2-(3-Nitrobenzoyl) furan: Similar structure but with a nitro group instead of an acetoxy group

Uniqueness: 2-(3-Acetoxybenzoyl) furan is unique due to the presence of the acetoxy group, which imparts distinct chemical reactivity and biological activity. The acetoxy group can undergo hydrolysis to form the corresponding hydroxy derivative, adding versatility to its chemical behavior .

Biologische Aktivität

2-(3-Acetoxybenzoyl) furan is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and applications in various therapeutic contexts.

Synthesis

The synthesis of this compound typically involves the acylation of furan with an acetoxybenzoyl chloride. This reaction can be facilitated through standard organic synthesis techniques, often yielding the compound in moderate to high purity. The general reaction scheme can be summarized as follows:

- Reagents : Furan, acetoxybenzoyl chloride, and a suitable base (e.g., pyridine).

- Conditions : The reaction is usually conducted under anhydrous conditions to prevent hydrolysis.

Antimicrobial Properties

Recent studies indicate that this compound exhibits significant antimicrobial activity against various pathogens. For instance, it has been tested against both Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth. The minimum inhibitory concentration (MIC) values suggest that it may serve as a potential candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has demonstrated anti-inflammatory effects in vitro. It appears to inhibit the production of pro-inflammatory cytokines, which are crucial mediators in inflammatory responses. This activity suggests its potential use in treating inflammatory diseases .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In cell line studies, this compound exhibited cytotoxic effects against various cancer cell lines, including A549 (lung cancer), ME-180 (cervical cancer), and HT-29 (colon cancer). The mechanism appears to involve apoptosis induction and cell cycle arrest at specific phases .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways or tumor progression.

- Reactive Oxygen Species (ROS) Modulation : It could modulate ROS levels within cells, influencing apoptosis and other cellular processes.

- Gene Expression Regulation : Studies suggest that it may alter the expression of genes associated with inflammation and cancer proliferation .

Case Studies

- Antimicrobial Study : In a study assessing the antimicrobial efficacy of various derivatives of furan compounds, this compound was found to have an MIC value comparable to standard antibiotics against resistant strains of bacteria.

- Anti-inflammatory Research : A recent investigation into the anti-inflammatory properties revealed that treatment with this compound reduced levels of TNF-alpha and IL-6 in LPS-stimulated macrophages, indicating its potential as an anti-inflammatory agent .

- Cytotoxicity Assay : In vitro assays showed that this compound significantly reduced cell viability in several cancer cell lines after 48 hours of treatment, with IC50 values indicating potent anticancer activity .

Data Table: Biological Activities Summary

Eigenschaften

IUPAC Name |

[3-(furan-2-carbonyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O4/c1-9(14)17-11-5-2-4-10(8-11)13(15)12-6-3-7-16-12/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKDXNMPGYHPJOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC(=C1)C(=O)C2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80608861 | |

| Record name | 3-(Furan-2-carbonyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80608861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898766-20-6 | |

| Record name | [3-(Acetyloxy)phenyl]-2-furanylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898766-20-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Furan-2-carbonyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80608861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.